REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1)=O.[CH2:13]([OH:16])[CH2:14][OH:15].C(OCC)(OCC)OCC>C([O-])(O)=O.[Na+]>[O:15]1[CH2:14][CH2:13][O:16][CH:1]1[C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
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3.28 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
|
4.46 mL
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Type
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reactant
|
Smiles
|
C(CO)O
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Name
|
|
Quantity
|
3.66 mL
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Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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C(=O)(O)[O-].[Na+]
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Type
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CUSTOM
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Details
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The resulting orange solution was stirred 0.5 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
|
Details
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all solids dissolved
|
Type
|
CUSTOM
|
Details
|
transferred to separatory funnel
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Type
|
WASH
|
Details
|
washed with EtOAc (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined EtOAc washes were dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a colorless oil (Rf 0.4 in 4:1 pentane/EtOAc, KMnO4)
|
Type
|
CUSTOM
|
Details
|
This material was used without further purification in the subsequent reduction step
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
O1C(OCC1)C1=CC=C(C(=O)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |